Trimetazidine dihydrochloride

Descripción general

Descripción

Trimetazidine dihydrochloride is the dihydrochloride salt of Trimetazidine. It is a drug used for the treatment of angina pectoris . It is capable of improving the left ventricular function in diabetic patients suffering coronary heart disease as well as treating the symptoms of patients suffering heart failure of different etiologies .

Synthesis Analysis

A new synthetic route of trimetazidine hydrochloride was designed and carried out. This improved synthesis can be used industrially with a lower cost, fewer steps, simpler operation, and mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be found in various sources .Chemical Reactions Analysis

This compound is an anti-anginal drug, which possesses protective properties against ischemia inducing heart damage . A new procedure for liquid chromatographic analysis was successfully developed, optimized, and applied in assessment of this compound .Physical And Chemical Properties Analysis

This compound is a slightly hygroscopic, white or almost white crystalline powder . Its dihydrochloride salt is freely soluble in water and sparingly soluble in alcohol .Aplicaciones Científicas De Investigación

Cardiac Energy Metabolism Modulation

Trimetazidine dihydrochloride shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation. This mechanism involves inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase, which leads to decreased fatty acid oxidation rates and increased glucose oxidation rates. Such metabolic modulation is thought to protect the ischemic heart, underscoring Trimetazidine's potential in managing conditions like angina pectoris without affecting myocardial oxygen consumption or cardiac work (Kantor et al., 2000).

Myocardial Protection

Trimetazidine exhibits protective effects against myocardial ischemia/reperfusion injury. It attenuates oxidative stress, apoptosis, and inflammation, as evidenced in smoking-induced left ventricular remodeling in rats. This suggests that beyond its metabolic effects, Trimetazidine may offer cardioprotective benefits by reducing detrimental processes like oxidative stress and inflammation (Xiaoping Zhou et al., 2012).

Pharmacokinetics and Formulation Development

Studies have also focused on the bioequivalence and pharmacokinetics of Trimetazidine formulations. For example, an in vitro dissolution and in vivo bioequivalence evaluation of two brands of Trimetazidine tablets revealed that both formulations are considered bioequivalent, indicating they could be prescribed interchangeably. This research supports the ongoing development and optimization of Trimetazidine delivery systems for clinical use (S. Helmy & N. Mansour, 2014).

Mecanismo De Acción

Target of Action

Trimetazidine dihydrochloride primarily targets the 3-ketoacyl coenzyme A thiolase enzyme . This enzyme plays a crucial role in the last step of the mitochondrial beta-oxidation pathway, an aerobic process that breaks down fatty acids into acetyl-CoA .

Mode of Action

This compound acts by partially inhibiting the beta-oxidation of fatty acids through selective inhibition of the 3-ketoacyl-CoA thiolase enzyme . The result is a shift in the heart’s energy substrate preference from fatty acids to glucose, which requires less oxygen for metabolism .

Biochemical Pathways

The action of this compound affects the biochemical pathways of fatty acid oxidation and glucose metabolism . By inhibiting the 3-ketoacyl coenzyme A thiolase, it reduces fatty acid oxidation, leading to an increase in glucose oxidation . This shift in metabolic pathways helps prevent the acidic conditions that exacerbate ischemic injury .

Pharmacokinetics

This compound is well-absorbed orally, reaching a mean peak plasma concentration (Cmax) of 115 µg/L in elderly patients and 91.2 µg/L in young, healthy patients . The time to reach peak plasma concentration (Tmax) ranges from 2.0 to 6.0 hours . The drug has a low protein binding of 16% and a half-life of 7 to 12 hours . It is mainly excreted renally, unchanged .

Result of Action

The primary result of this compound’s action is the relief of angina pectoris symptoms . By shifting the heart’s energy metabolism from fatty acids to glucose, it improves the heart muscle’s ability to use oxygen, thereby relieving chest pain associated with impaired blood flow to the heart .

Action Environment

The action of this compound can be influenced by environmental factors such as the patient’s renal function . For instance, exposure to the drug is increased on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) . Therefore, the patient’s renal function should be considered when prescribing this medication.

Safety and Hazards

Direcciones Futuras

Trimetazidine dihydrochloride has a beneficial effect on the inflammatory profile and endothelial function and shows diverse benefits by reducing the number and the intensity of angina attacks and improving the clinical signs and symptoms of myocardial ischemia given as monotherapy as well as combined with other antianginal agents .

Análisis Bioquímico

Biochemical Properties

Trimetazidine dihydrochloride plays a crucial role in biochemical reactions by inhibiting fatty acid oxidation and promoting glucose oxidation. This shift in substrate utilization helps to preserve intracellular ATP levels and maintain the proper functioning of ionic pumps and transmembrane sodium-potassium flow . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, which it inhibits, thereby reducing fatty acid oxidation . Additionally, this compound modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cardiomyocytes. It prevents the reduction of intracellular ATP concentration, ensuring the proper functioning of the sodium-potassium pump and maintaining cellular homeostasis . The compound also influences cell signaling pathways by modulating the activity of endothelial nitric oxide synthase and reducing oxidative stress . Furthermore, this compound has been shown to affect gene expression related to metabolic pathways, thereby enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound inhibits long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the beta-oxidation of fatty acids . This inhibition reduces fatty acid oxidation and promotes glucose oxidation, which is more oxygen-efficient and helps to maintain myocardial pH and contractility . The compound also modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation . These molecular interactions contribute to the cytoprotective effects of this compound under ischemic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its efficacy in preserving cellular ATP levels and preventing oxidative stress . Long-term studies have shown that this compound continues to exert protective effects on cellular function, particularly in cardiomyocytes, by maintaining metabolic homeostasis and reducing apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces myocardial ischemia and improves cardiac function . At higher doses, this compound may exhibit toxic effects, including increased oxidative stress and cellular apoptosis . These findings highlight the importance of dose optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily by inhibiting fatty acid oxidation and promoting glucose oxidation . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and enhancing glucose utilization . This shift in metabolic flux helps to maintain intracellular ATP levels and prevent acidosis under ischemic conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of 4.8 L/kg, indicating extensive tissue distribution . It is primarily excreted unchanged in the urine, with minimal metabolism . This compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.

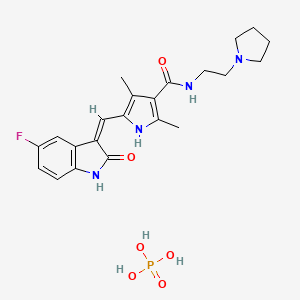

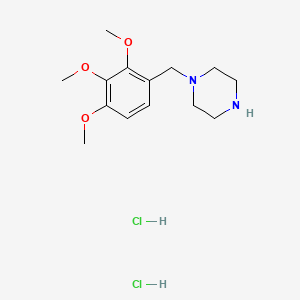

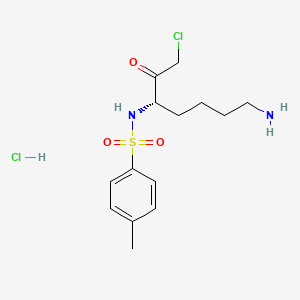

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Trimetazidine dihydrochloride involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 1-(2,3,4-trimethoxybenzyl)piperazine followed by reduction of the resulting intermediate with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3,4,5-trimethoxybenzoic acid", "thionyl chloride", "1-(2,3,4-trimethoxybenzyl)piperazine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Conversion of 3,4,5-trimethoxybenzoic acid to 3,4,5-trimethoxybenzoyl chloride using thionyl chloride", "Condensation of 3,4,5-trimethoxybenzoyl chloride with 1-(2,3,4-trimethoxybenzyl)piperazine to form intermediate", "Reduction of the intermediate with sodium borohydride to form Trimetazidine", "Quaternization of Trimetazidine with hydrochloric acid to form Trimetazidine dihydrochloride" ] } | |

Número CAS |

13171-25-0 |

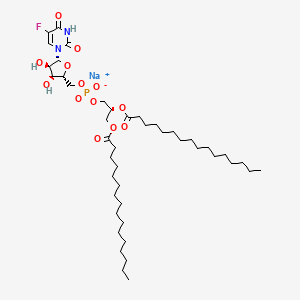

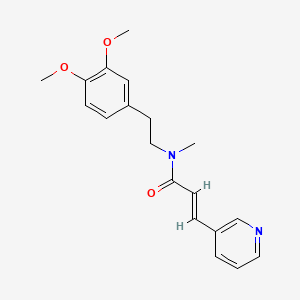

Fórmula molecular |

C14H23ClN2O3 |

Peso molecular |

302.80 g/mol |

Nombre IUPAC |

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;/h4-5,15H,6-10H2,1-3H3;1H |

Clave InChI |

QHWBCHACIJBSFV-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl |

SMILES canónico |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl |

Apariencia |

Solid powder |

Otros números CAS |

13171-25-0 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

40.3 [ug/mL] (The mean of the results at pH 7.4) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Centrophène Dihydrochloride, Trimetazidine Idaptan Trimétazidine Irex Trimetazidine Trimetazidine Dihydrochloride Vasartel Vastarel |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)